4-Hydroxy-3-methoxyphenyl acetate

Description

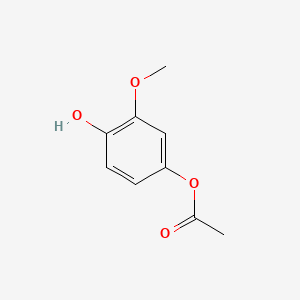

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3-methoxyphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6(10)13-7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDIEEVLFYLMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972740 | |

| Record name | 4-Hydroxy-3-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57244-88-9 | |

| Record name | 1,4-Benzenediol, 2-methoxy-, 4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057244889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Considerations in Academic Contexts

IUPAC Naming and Common Synonyms (e.g., homovanillic acid esters)

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (4-hydroxy-3-methoxyphenyl) acetate (B1210297) . nih.gov This name precisely describes the molecular structure, indicating an acetate group attached to a phenyl ring which is substituted with a hydroxyl group at the fourth position and a methoxy (B1213986) group at the third position.

In scientific literature and commercial contexts, it is also known by several synonyms. These alternative names can provide insight into its chemical relationships and historical context.

It is important to note that while "homovanillic acid esters" are structurally related, 4-Hydroxy-3-methoxyphenyl acetate itself is not a direct ester of homovanillic acid. Homovanillic acid is 2-(4-hydroxy-3-methoxyphenyl)acetic acid. Its esters, such as ethyl homovanillate, have the ethyl group attached to the carboxylic acid function, not directly to the phenyl ring. sigmaaldrich.comnih.govsigmaaldrich.comnih.gov The term "homovanillic acid esters" broadly refers to a class of compounds that share the core 4-hydroxy-3-methoxyphenyl moiety and are of interest in fields like pharmacology for their potential biological activities. nih.govfrontiersin.org

Below is an interactive table detailing the various identifiers for this compound:

| Identifier Type | Identifier |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl) acetate |

| CAS Number | 57244-88-9 |

| Molecular Formula | C9H10O4 |

| Synonyms | 4-acetoxy-2-methoxyphenol, Guaiacol (B22219) acetate |

Data sourced from PubChem CID 42240. nih.gov

Structural Analogs and Derivatives of Academic Interest

The this compound molecule serves as a scaffold for a variety of structural analogs and derivatives that are actively investigated in academic research. These related compounds often exhibit interesting biological and chemical properties.

Analogs of the 4-Hydroxy-3-methoxyphenyl Moiety:

The core phenolic structure is found in numerous naturally occurring and synthetic compounds. Key analogs include:

Eugenol (4-allyl-2-methoxyphenol): A well-known natural product with reported antioxidant and anticancer properties. researchgate.net

Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone): A component of ginger, it shares the same substituted phenyl ring. nist.gov

Shogaol (1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one): Another pungent compound found in ginger. nist.gov

Guaiacylacetone (1-(4-hydroxy-3-methoxyphenyl)-2-propanone): A related ketone derivative. chemspider.com

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA): Also known as dihydroferulic acid, this derivative of hydroxycinnamic acid has been studied for its effects on muscle function. mdpi.com

Derivatives of this compound:

Modifications to the acetate or the phenolic hydroxyl group lead to a range of derivatives. For instance, esterification of the phenolic hydroxyl would yield different ester derivatives. Research has also explored the synthesis of more complex molecules incorporating the 4-hydroxy-3-methoxyphenyl group, such as certain chalcone (B49325) derivatives and tetrahydroquinolines, which have been investigated for their potential antitumoral activities. researchgate.netresearchgate.net

The following table presents a selection of structurally related compounds of academic interest:

| Compound Name | Structural Difference from this compound | Area of Academic Interest |

| Ethyl homovanillate | Ester of homovanillic acid (ethyl group on the acetate moiety) | Flavors and fragrances, potential biological activity |

| Eugenol | Allyl group instead of acetate, and hydroxyl instead of acetylated hydroxyl | Natural products chemistry, pharmacology |

| Zingerone | Butanone group attached to the phenyl ring | Natural products chemistry, pharmacology |

| (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (HMHP) | A chalcone derivative | Materials science (nonlinear optics), potential biological activity |

Stereochemical Aspects and Enantiomeric Forms (if applicable)

For the compound this compound itself, there are no stereocenters, and therefore, it does not exist in different enantiomeric or diastereomeric forms. The molecule is achiral.

However, stereochemistry becomes a crucial consideration in some of its structural analogs and derivatives. For example, in the synthesis of tetrahydroquinoline derivatives using the 4-hydroxy-3-methoxyphenyl moiety, the formation of new chiral centers can lead to different stereoisomers. researchgate.net Similarly, for a derivative like ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate, the carbon atom bearing the hydroxyl group and the ester group is a chiral center, meaning this compound can exist as a pair of enantiomers. nih.gov The biological activity of such chiral derivatives can be highly dependent on their specific stereochemistry.

Occurrence and Natural Distribution in Biological Systems

Identification and Isolation from Plant Sources

The presence of 4-Hydroxy-3-methoxyphenyl acetate (B1210297) has been identified in the plant kingdom.

Detailed Research Findings:

One of the documented sources of 4-Hydroxy-3-methoxyphenyl acetate is the plant Solanum myriacanthum. While the compound has been identified as a phytochemical constituent of this plant, specific details regarding the methods of its isolation and characterization from this particular source are not extensively detailed in the available literature. General phytochemical investigation methods, however, provide a standard framework for such processes.

The typical isolation of a specific compound like this compound from a plant source such as Solanum myriacanthum would generally involve a multi-step process. This process usually begins with the collection and drying of the plant material, followed by extraction with a suitable solvent. The choice of solvent is crucial and is often determined by the polarity of the target compound. For a moderately polar compound like this compound, solvents such as ethanol, methanol (B129727), or ethyl acetate are commonly employed.

Following extraction, the crude extract is subjected to various chromatographic techniques to separate the mixture of compounds. These techniques can include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The fractions collected from these separation methods are then analyzed, often using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to identify the chemical structure of the isolated compounds.

Table 1: Plant Source of this compound

| Plant Species | Family | Part of Plant |

| Solanum myriacanthum | Solanaceae | Not specified |

Detection and Role in Microbial Systems

The occurrence of this compound in microbial systems has been suggested, though specific details are limited. It is known to be a substrate for certain enzymatic reactions.

Detailed Research Findings:

General scientific literature indicates that this compound can be utilized as a substrate for lipase-catalyzed reactions. Lipases are a class of enzymes that are ubiquitous in nature and are produced by various microorganisms, including bacteria and fungi. The ability of this compound to act as a substrate implies that certain microbes possessing lipases with the appropriate specificity could potentially metabolize it. However, specific studies detailing the isolation of microorganisms that produce or metabolize this compound, or its specific role in microbial physiology, are not widely available.

Presence as a Metabolite in Animal and Non-Human Biological Samples

The presence of this compound as a metabolite in animal systems is an area where specific research is not extensively documented.

Detailed Research Findings:

While there is a general indication that this compound is found in animals, specific studies detailing its detection in animal or other non-human biological samples as a direct metabolite are scarce in the available scientific literature. Research in this area has more prominently focused on a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is a known microbial metabolite of dietary polyphenols in the gut. The metabolic pathways and biological significance of this compound itself in animal systems remain a subject for further investigation.

Association with Fermented Products and Dietary Sources

The direct association of this compound with fermented products and common dietary sources is not well-established in scientific literature.

Detailed Research Findings:

There is a lack of specific studies identifying this compound as a natural component of fermented foods or other dietary items. As mentioned previously, research on the microbial breakdown of dietary polyphenols has largely centered on other related molecules like HMPA. The potential for this compound to be formed during fermentation processes or to be present in certain foodstuffs remains a possibility that requires further scientific exploration to confirm its presence and significance.

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis of 4-Hydroxy-3-methoxyphenyl acetate (B1210297)

4-Hydroxy-3-methoxyphenyl acetate, also known as guaiacyl acetate, is primarily synthesized through the esterification of guaiacol (B22219). This process involves the reaction of the phenolic hydroxyl group of guaiacol with an acetylating agent.

The most common pathway for the synthesis of this compound is the O-acylation of guaiacol. This involves reacting guaiacol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. asianpubs.orgresearchgate.net The reaction can be performed under various conditions, often dictated by the choice of catalyst and solvent.

Protocols may involve solvent-free conditions, where an excess of the acetylating agent like acetic anhydride also serves as the reaction medium. frontiersin.org Alternatively, solvents such as toluene (B28343) or chloroform (B151607) can be employed. researchgate.netmdpi.com Reaction temperatures can range from room temperature to reflux, with reaction times varying from a few minutes to several hours depending on the reactivity of the reagents and the catalytic system used. frontiersin.orgresearchgate.netmdma.ch For instance, a reaction using acetic anhydride and a catalyst might proceed at room temperature for 24 hours or be completed much faster at refluxing temperatures. frontiersin.orgresearchgate.net

A variety of catalysts can be employed to enhance the rate and efficiency of the acetylation of guaiacol. These catalysts can be broadly categorized as acidic, basic, or metallic.

Acid Catalysts : Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are classic catalysts for esterification. mdma.chwikipedia.org Solid acid catalysts, such as silica (B1680970) sulfate (B86663), have been shown to be highly efficient, promoting the reaction of phenols with acetic anhydride in excellent yields at room temperature or under reflux. researchgate.net Polyphosphoric acid has also been used to facilitate the acylation of guaiacol derivatives. researchgate.net

Base Catalysts : Mild bases like sodium bicarbonate have been demonstrated as effective catalysts for the acetylation of phenols using acetic anhydride, particularly in toluene. mdpi.com This method is advantageous due to the low cost and mild nature of the catalyst.

Lewis Acid Catalysts : While more commonly associated with C-acylation (Friedel-Crafts reaction) to produce isomers like acetovanillone, Lewis acids such as zinc chloride (ZnCl₂) can also be used in the synthesis. asianpubs.orgresearchgate.net

Metal Catalysts : Vanadyl sulfate (VOSO₄) has been reported as an efficient catalyst for the solvent-free, stoichiometric acetylation of phenols, achieving high yields. frontiersin.org

Optimized protocols report high to near-quantitative yields. For example, the esterification of guaiacol with acetic anhydride in the presence of a trace of sulfuric acid can yield 98% of guaiacol acetate after vacuum distillation. mdma.ch Similarly, a solvent-free method using VOSO₄ as a catalyst reported a 97% yield of thymyl acetate, a structurally similar phenol (B47542) acetate. frontiersin.org

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| Guaiacol, Acetic Anhydride | Sulfuric Acid (trace) | None | Heating | 98% | mdma.ch |

| Phenols, Acetic Anhydride | Silica Sulfate | Chloroform | Room Temp. / Reflux | High | researchgate.net |

| Primary Alcohols/Phenols, Acetic Anhydride | Sodium Bicarbonate | Toluene | Room Temp. | >99% | mdpi.com |

| Thymol, Acetic Anhydride | VOSO₄ (1%) | None | Room Temp., 24h | 80-85% | frontiersin.org |

Following the synthesis, the purification of this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. A common multi-step procedure involves:

Quenching and Neutralization : The reaction mixture is often poured into water to quench the reaction and hydrolyze any remaining acetic anhydride. frontiersin.orgmdma.ch A careful neutralization step using a weak base like sodium carbonate or sodium bicarbonate solution follows, which serves to remove the acidic catalyst and unreacted phenolic starting material. mdma.ch

Solvent Extraction : The crude ester is extracted from the aqueous phase using a water-immiscible organic solvent, such as ethyl acetate or ether. mdma.chpatsnap.com

Washing and Drying : The organic layer containing the product is washed with water and/or brine to remove any residual water-soluble impurities. It is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). frontiersin.orgresearchgate.net

Solvent Removal and Final Purification : The solvent is removed under reduced pressure using a rotary evaporator. frontiersin.org The final purification of the ester is typically achieved by vacuum distillation, which is effective for separating the product from any non-volatile impurities and unreacted guaiacol. mdma.ch

Synthesis of Structurally Modified Derivatives

The (4-Hydroxy-3-methoxyphenyl) moiety is a key structural feature in numerous compounds. Strategies to synthesize derivatives often start from homovanillic acid, vanillin, or guaiacol itself to produce a range of structurally related molecules.

Alkyl homovanillates are esters of homovanillic acid ((4-hydroxy-3-methoxyphenyl)acetic acid). The most direct and widely used method for their synthesis is the Fischer-Speier esterification. wikipedia.orglibretexts.org This equilibrium-controlled reaction involves heating the carboxylic acid (homovanillic acid) with an excess of the desired alcohol (e.g., methanol (B129727), ethanol, butanol, pentanol, heptanol, or isobutanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com The reaction is reversible, so to drive it towards the ester product, Le Châtelier's principle is applied by either using a large excess of the alcohol or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orglibretexts.orgbyjus.com

| Derivative | Starting Materials | General Method | Key Conditions | Reference |

| Methyl Homovanillate | Homovanillic Acid, Methanol | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), Reflux | wikipedia.orglibretexts.org |

| Ethyl Homovanillate | Homovanillic Acid, Ethanol | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), Reflux | wikipedia.orglibretexts.org |

| Butyl Homovanillate | Homovanillic Acid, Butanol | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), Reflux | wikipedia.orglibretexts.org |

| Pentyl Homovanillate | Homovanillic Acid, Pentanol | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), Reflux | wikipedia.orglibretexts.org |

| Heptyl Homovanillate | Homovanillic Acid, Heptanol | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), Reflux | wikipedia.orglibretexts.org |

| Isobutyl Homovanillate | Homovanillic Acid, Isobutanol | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), Reflux | wikipedia.orglibretexts.org |

A diverse array of compounds containing the core 4-hydroxy-3-methoxyphenyl structure can be synthesized through various chemical transformations.

1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) : This C-acylated isomer of guaiacol acetate is prepared by the Friedel-Crafts acylation of guaiacol. The reaction typically uses acetic acid or acetyl chloride as the acylating agent in the presence of a Lewis acid catalyst like ZnCl₂ or AlCl₃. asianpubs.orgresearchgate.net Unlike O-acylation which forms the acetate ester, this reaction attaches the acetyl group directly to the benzene (B151609) ring, primarily at the position para to the hydroxyl group.

4-Hydroxy-3-methoxybenzylamine hydrochloride : This compound can be prepared from 4-hydroxy-3-methoxyphenyl oxime. The synthesis involves the reduction of the oxime using a reducing agent like anhydrous ammonium (B1175870) formate (B1220265) in the presence of a Palladium on carbon (Pd/C) catalyst in a methanol solvent. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated with high purity and yield.

4-Hydroxy-3-methoxyphenylacetonitrile : This nitrile can be synthesized from N-methylvanillylamine. The reaction proceeds by heating the starting amine with potassium cyanide in dimethylformamide, followed by the addition of glacial acetic acid. This method has been shown to produce the nitrile in high yield.

Chemoenzymatic Synthetic Routes

The synthesis of this compound, also known as vanillyl acetate, can be effectively achieved through chemoenzymatic routes that leverage the high selectivity and mild reaction conditions offered by biocatalysts. These methods typically involve the enzymatic acylation of a suitable precursor, most commonly vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Lipases are the most frequently employed enzymes for this transformation due to their stability in organic solvents and their ability to catalyze esterification, transesterification, and aminolysis reactions with high efficiency.

The general strategy involves the reaction of the hydroxyl group of vanillyl alcohol with an acyl donor. This process can be categorized as either direct esterification, using a carboxylic acid like acetic acid, or transesterification (also known as acyl transfer), using an activated acyl donor such as an ester (e.g., vinyl acetate, ethyl acetate) or an anhydride (e.g., acetic anhydride). The use of enzymes, particularly immobilized lipases, allows for greater control over the reaction, minimizing the formation of byproducts that can occur under harsher chemical catalysis conditions.

Lipase-Catalyzed Acylation of Vanillyl Alcohol

Immobilized lipases, especially Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, have demonstrated exceptional efficacy in the acylation of phenolic alcohols like vanillyl alcohol. oup.comnih.gov These enzymes facilitate the synthesis of esters by activating the acyl donor and promoting nucleophilic attack by the alcohol's hydroxyl group.

A key advantage of enzymatic synthesis is the high chemoselectivity. Vanillyl alcohol possesses a phenolic hydroxyl group which is the target for acylation. Research on the enzymatic synthesis of various phenolic esters, including those of vanillyl alcohol, has established robust protocols. nih.govmdpi.com For instance, the synthesis of vanillyl hexanoate (B1226103) has been successfully carried out by reacting vanillyl alcohol with hexanoic acid in the presence of CALB. nih.gov This demonstrates the feasibility of using a similar approach for the synthesis of vanillyl acetate using acetic acid or its derivatives as the acyl donor.

In a representative study on the acylation of vanillyl alcohol to produce capsinoid analogs, Novozym® 435 was identified as a highly effective catalyst. oup.comnih.gov The reaction conditions were optimized to achieve high yields. While this study focused on longer chain fatty acids, the principles are directly applicable to acetylation. The optimal conditions involved using a suitable organic solvent, such as dioxane, and adding molecular sieves to remove the water produced during esterification, thereby shifting the reaction equilibrium towards the product. oup.com High yields, ranging from 64% to 86%, were achieved for various vanillyl esters, underscoring the versatility of this chemoenzymatic approach. oup.comnih.gov

The choice of acyl donor is a critical parameter. Vinyl esters, such as vinyl acetate, are often preferred for transesterification reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. rero.chresearchgate.net This drives the reaction to completion and can lead to higher product yields in shorter reaction times compared to direct esterification with carboxylic acids.

The table below summarizes typical conditions and findings from studies on the lipase-catalyzed synthesis of vanillyl esters, which serve as a model for the synthesis of this compound.

Table 1: Research Findings on Chemoenzymatic Synthesis of Vanillyl Esters

| Enzyme | Precursor | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Novozym® 435 (CALB) | Vanillyl Alcohol | Methyl Nonanoate | Dioxane | 25 | 20 | 86 | oup.com |

| Novozym® 435 (CALB) | Vanillyl Alcohol | Various Fatty Acid Methyl Esters (C6-C18) | Dioxane | 25 | 20 | 64-86 | oup.com |

| Candida antarctica Lipase B (CALB) | Vanillyl Alcohol | Hexanoic Acid | tert-Butyl methyl ether | 37 | 48 | N/A* | nih.gov |

| Novozym® 435 (CALB) | Hydroxyphenylpropionic acid | 1-Octanol | N/A (Solvent-free) | 52.9 | 58.2 | 95.9 | mdpi.com |

Yield not specified, but successful synthesis confirmed.

These chemoenzymatic methods offer a green and efficient alternative to traditional chemical synthesis, operating under mild temperatures and often requiring simpler purification procedures. The high selectivity of enzymes like CALB ensures that acylation occurs specifically at the desired hydroxyl group, making it a powerful tool for the targeted synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis and Ester Cleavage Reactions

The ester linkage in 4-Hydroxy-3-methoxyphenyl acetate (B1210297) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acids or bases. This process breaks the ester bond, yielding 4-hydroxy-3-methoxyphenol and acetic acid.

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate. Finally, the alcohol group is eliminated, and deprotonation of the newly formed carbonyl group results in the carboxylic acid and the corresponding alcohol. This entire process is reversible and is the reverse of the Fischer esterification reaction. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic addition step. masterorganicchemistry.com This forms a tetrahedral intermediate, from which an alkoxide is eliminated. masterorganicchemistry.com The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, an acidic workup is required. masterorganicchemistry.com This process is termed saponification and is essentially irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward. masterorganicchemistry.com

The rate of hydrolysis can be influenced by factors such as the chain length of the ester. For instance, longer alkyl chains in related ester compounds tend to slow down the hydrolysis process.

Table 1: Hydrolysis Reactions of 4-Hydroxy-3-methoxyphenyl acetate

| Reaction Type | Catalyst | Mechanism | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of alcohol. youtube.com | 4-hydroxy-3-methoxyphenol, Acetic acid |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH) | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of alkoxide, deprotonation of carboxylic acid. masterorganicchemistry.com | 4-hydroxy-3-methoxyphenol, Acetate salt |

Oxidation and Reduction Pathways in Chemical Systems

The phenolic hydroxyl group and the methoxy (B1213986) group on the benzene (B151609) ring of this compound make it susceptible to oxidation. The methoxy group at the 3-position enhances its oxidative stability compared to analogues lacking this group, such as 4-hydroxyphenylacetic acid.

Electrochemical studies on related 4-hydroxy-3-methoxyphenyl compounds have shown that they can be oxidized to form quinone-like structures. researchgate.net This oxidation is hypothesized to occur through the application of a positive voltage, leading to the oxidation of the methoxy group into a quinone. researchgate.net This process is relevant in the context of detecting neurotransmitters like dopamine, which share a similar catechol structure. researchgate.net

Information regarding the specific reduction pathways of this compound in purely chemical systems is less prevalent in the reviewed literature.

Enzymatic Biotransformations and Substrate Potential

This compound can serve as a substrate for certain enzymes, particularly lipases. It has been used as an immobilized substrate for studying lipase (B570770) reactions. biosynth.com The enzymatic activity involving this compound is noted to be significantly affected by temperature. biosynth.com

The ester group makes it a potential candidate for biotransformation by esterases, which would catalyze its hydrolysis into 4-hydroxy-3-methoxyphenol and acetic acid. This enzymatic hydrolysis is a key reaction in the metabolism of such compounds in biological systems.

Ligand Binding Characteristics with Other Molecules or Metals

The structure of this compound, particularly the phenolic hydroxyl and methoxy groups, gives it the potential to act as a ligand. It can form complexes with other molecules or metal ions. biosynth.com The oxygen atoms of the hydroxyl and methoxy groups can act as donor atoms, enabling the chelation of metal ions. This binding capability is a characteristic feature of compounds containing the catechol-like moiety.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Hydroxy-3-methoxyphenyl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

While a publicly available, fully assigned experimental spectrum for 4-Hydroxy-3-methoxyphenyl acetate is not readily found in the reviewed literature, the expected ¹H and ¹³C NMR spectral data can be predicted based on established chemical shift principles and data from structurally similar compounds. The molecule possesses a distinct set of protons and carbons—aromatic, methoxy (B1213986), and acetyl groups—that would generate characteristic signals.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show signals for the three aromatic protons on the benzene (B151609) ring, the methoxy group protons, the acetyl group protons, and the phenolic hydroxyl proton. The aromatic protons would appear as distinct multiplets or doublets, with their coupling constants providing information about their relative positions on the ring. The methoxy and acetyl protons would each appear as sharp singlets.

Expected ¹³C NMR Data: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons (one from the acetate), the aromatic carbons (both protonated and quaternary), and the methyl carbons of the methoxy and acetyl groups.

Predicted NMR Spectral Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~9.0 | -OH (phenolic) | ~169.0 | C=O (acetyl) |

| ~6.9 | Aromatic CH | ~151.0 | Ar C-O (methoxy) |

| ~6.7 | Aromatic CH | ~144.0 | Ar C-O (hydroxyl) |

| ~6.6 | Aromatic CH | ~142.0 | Ar C-O (acetate) |

| ~3.8 | -OCH₃ (methoxy) | ~123.0 | Ar C-H |

| ~2.3 | -COCH₃ (acetyl) | ~118.0 | Ar C-H |

| ~112.0 | Ar C-H | ||

| ~56.0 | -OCH₃ (methoxy) | ||

| ~21.0 | -COCH₃ (acetyl) |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for separating, quantifying, and purifying this compound from complex mixtures. These methods are essential for quality control and for studying the compound in various samples.

A typical analytical method for this phenolic compound would involve reversed-phase chromatography. ymdb.canih.gov In this mode, a nonpolar stationary phase (like a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is achieved by carefully controlling the composition of the mobile phase, usually a gradient mixture of water (often acidified with formic or acetic acid to ensure the phenolic hydroxyl group remains protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ymdb.canih.gov

UPLC, which uses smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. plos.org Detection is commonly performed using a Diode-Array Detector (DAD) or UV-Vis detector, which can monitor absorbance at specific wavelengths (e.g., around 280 nm, where the phenyl ring absorbs) to quantify the compound. ymdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed directly by GC-MS. google.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar HP-5MS column). google.comchemicalbook.com The compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for highly confident identification by comparison to spectral libraries. google.com This makes GC-MS invaluable for confirming the presence of this compound in complex mixtures, such as extracts from natural products or reaction mixtures.

X-ray Crystallography and Solid-State Structural Analysis (if applicable)

For this compound, obtaining a crystal structure would provide unequivocal proof of its molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid phase. While the technique is mentioned as a key tool for the structural confirmation of related complex molecules, a search of publicly available crystallographic databases indicates that the specific crystal structure of this compound has not been reported. researchgate.net The applicability of this technique is contingent on the ability to grow a suitable single crystal of the compound.

Chromatographic Method Development for Related Compounds

Developing a robust chromatographic method is essential for accurately analyzing this compound, particularly for separating it from structurally related compounds which may be present as impurities or co-extracts. These can include synthetic precursors (e.g., 2-methoxyhydroquinone), hydrolysis products (e.g., guaiacol (B22219) and acetic acid), or positional isomers.

The development of a selective HPLC method typically begins with the selection of an appropriate reversed-phase column, with C18 being the most common choice for phenolic compounds due to its versatility. ymdb.canih.gov Method optimization focuses on the mobile phase. A gradient elution, starting with a high percentage of aqueous phase and gradually increasing the organic solvent (e.g., acetonitrile), is generally required to separate compounds with different polarities. nih.gov The pH of the aqueous phase is a critical parameter; it is usually kept acidic (pH 2.5-3.5) using additives like formic acid or trifluoroacetic acid to suppress the ionization of the phenolic hydroxyl group, which results in sharper peaks and more reproducible retention times. ymdb.ca The detector wavelength is optimized for maximum sensitivity for the target analyte while minimizing interference from other components. A DAD allows for the simultaneous monitoring of multiple wavelengths, which is useful for identifying and quantifying different phenolic compounds in a single run. ymdb.canih.gov

Biological Activity and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Antioxidant Activity and Oxidative Stress Modulation

Free Radical Scavenging Assays (e.g., DPPH)

While direct DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay data for 4-Hydroxy-3-methoxyphenyl acetate (B1210297) is not extensively detailed in the reviewed literature, the antioxidant potential of structurally related phenolic compounds is well-documented. For instance, the parent compound, apocynin (4-hydroxy-3-methoxyacetophenone), has demonstrated antioxidant properties. tandfonline.comnih.gov The DPPH assay is a common method to evaluate the free-radical scavenging ability of a compound, where a lower IC50 value indicates stronger antioxidant activity. researchgate.net The antioxidant capacity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group. mdpi.com

Role in Protecting Against Oxidative Stress in Biological Systems

Research on compounds structurally similar to 4-Hydroxy-3-methoxyphenyl acetate suggests a potential role in mitigating oxidative stress. Apocynin, its non-acetylated precursor, is recognized for its ability to inhibit NADPH oxidase, an enzyme crucial for the production of reactive oxygen species (ROS) in phagocytic cells. tandfonline.comnih.gov By inhibiting the assembly of this enzyme complex, apocynin reduces the generation of superoxide (B77818) radicals, thereby protecting cells from oxidative damage. nih.gov This mechanism has been observed in various cell and animal models of inflammation. nih.gov

Furthermore, studies on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), another related compound, have shown it can reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity in post-exercise scenarios. nih.govresearchgate.netelsevierpure.com HMPA is a metabolite of dietary polyphenols and is noted for its antioxidant effects. mdpi.commdpi.com These findings on related molecules suggest that the core phenolic structure present in this compound is key to its potential protective effects against oxidative stress.

Anti-Inflammatory Properties and Mechanisms

The anti-inflammatory properties of this compound are primarily inferred from studies on its parent compound, apocynin. Apocynin has been shown to exert significant anti-inflammatory effects in various in vitro and in vivo models. tandfonline.comtandfonline.comresearchgate.net Its primary mechanism is the inhibition of NADPH oxidase, which in turn reduces the production of ROS that act as signaling molecules in inflammatory pathways. tandfonline.comnih.gov

In cellular models, such as RAW 264.7 macrophages, apocynin has been observed to inhibit the activation of redox-sensitive transcription factors like NF-κB and AP-1, which are pivotal in the expression of pro-inflammatory genes. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov Furthermore, apocynin has been shown to attenuate airway inflammation in experimental asthma models by reducing the influx of inflammatory cells and the levels of various interleukins and TNF-α in bronchoalveolar lavage fluid. nih.gov

The anti-inflammatory action of apocynin is not solely dependent on ROS inhibition. In non-phagocytic cells, it can directly reduce the levels of inflammatory cytokines and chemokines. tandfonline.comresearchgate.net It has also been noted to have COX inhibitory effects, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound | Cell/Animal Model | Observed Anti-Inflammatory Effects | Mechanism of Action |

| Apocynin | RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) | Inhibition of NF-κB and AP-1 activation |

| Apocynin | Experimental asthma model | Attenuation of airway hyperresponsiveness and inflammation | Reduction of inflammatory cell influx and pro-inflammatory cytokines |

| Apocynin | Chronic inflammatory joint disease models | Reversal of inflammation-induced inhibition of cartilage proteoglycan synthesis | COX inhibitory effects |

Cellular and Molecular Bioactivity

Inhibition of Enzyme Activities (e.g., Homovanillic acid deformation, Fatty alcohol production, Lipase (B570770) reactions)

Specific data on the inhibition of homovanillic acid deformation and fatty alcohol production by this compound are limited in the available literature. However, the interaction of this compound with lipases has been noted, primarily in the context of enzymatic kinetic resolution rather than inhibition. For instance, lipases have been used for the enantioselective biotransformation of related compounds. researchgate.net One study mentions that indoxyl acetate can serve as a substrate for lipase activity, where the lipase cleaves the acetate moiety. researchgate.net This suggests that lipases can act on acetylated phenolic compounds.

Modulation of Intestinal Fatty Acid Uptake in Enterocyte Models (e.g., Caco-2 cells)

A significant biological activity of esters of the related homovanillic acid (2-(4-hydroxy-3-methoxyphenyl)acetic acid) has been demonstrated in the context of intestinal fatty acid uptake. A study utilizing differentiated Caco-2 cells, a well-established model for the intestinal barrier, investigated the effects of various synthesized homovanillic acid esters on the uptake of a fluorescent fatty acid analog. nih.gov

The findings revealed that while the naturally occurring capsiate (B39960) did not alter fatty acid uptake, synthetic esters with branched fatty acid side chains exhibited significant inhibitory effects. nih.gov Notably, 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate demonstrated a maximal inhibition of fatty acid uptake by -47% at a concentration of 100 µM. nih.gov This suggests that the structural motif of a branched fatty acid side chain is a key determinant for the inhibition of fatty acid uptake in enterocytes. nih.gov

| Compound | Cell Model | Concentration | Inhibition of Fatty Acid Uptake |

| 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | Differentiated Caco-2 cells | 100 µM | -47% |

| Capsiate | Differentiated Caco-2 cells | 100 µM | No significant change |

These results highlight the potential of specific esters of 4-hydroxy-3-methoxyphenyl derivatives to modulate lipid absorption in the intestine.

Effects on Specific Cell Lines (e.g., HeLa cells, Tumor Cell Lines)

While specific studies on the direct effects of this compound on HeLa cells or other tumor cell lines are not extensively detailed in the provided search results, the broader context of its parent compounds, such as ferulic acid, offers some insights. Ferulic acid has been investigated for its potential anticancer activities. nih.gov For instance, derivatives of ferulic acid have demonstrated the ability to inhibit cell growth in tumor cell lines like PC-3 and K562. researchgate.net One particular derivative exhibited significant cytotoxic effects on the K562 cell line. researchgate.net In silico studies have also suggested that ferulic acid can interact with receptors in MCF-7 breast cancer cells, indicating a potential for impairing cancer cell growth. nih.gov

HeLa cells, a human cervical cancer cell line, are a common model in cancer research. accegen.com They are known to be sensitive to certain compounds that induce apoptosis (programmed cell death). nih.gov Although direct evidence for this compound is lacking, the known pro-apoptotic effects of related compounds in other cancer cell lines suggest a potential area for future investigation.

Influence on Myogenesis and Muscle Fiber Composition

Research has highlighted the role of a closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, in myogenesis and muscle health. researchgate.netnii.ac.jpnih.govnih.gov HMPA has been shown to mitigate muscle atrophy induced by dexamethasone (B1670325) in mouse C2C12 skeletal myotubes. nih.gov This suggests a protective effect on muscle cells.

Furthermore, studies in mice have demonstrated that HMPA administration can influence muscle fiber composition. researchgate.netnih.gov Specifically, HMPA may promote the formation of fast-twitch fibers. researchgate.netnih.govelsevierpure.com High-dose HMPA increased the protein expression of MYH4 (a marker for fast-twitch fibers) in the soleus muscle. researchgate.netnih.govelsevierpure.com Low-dose HMPA also enhanced the gene expression of Myh4. researchgate.netnih.govelsevierpure.com These findings indicate that HMPA could play a role in enhancing muscle function and promoting a shift towards a fast-twitch fiber phenotype.

Regulation of Gene Expression (e.g., Myogenic regulatory factors)

The influence of HMPA on muscle extends to the regulation of gene expression, particularly myogenic regulatory factors (MRFs). Low-dose HMPA was found to significantly upregulate the expression of Myf5 in the gastrocnemius muscle of mice. nii.ac.jp Myf5 is a key transcription factor involved in the early stages of myogenesis.

Beyond MRFs, HMPA also appears to modulate other signaling pathways crucial for muscle health. Low-dose HMPA enhanced the gene expression of Igf1 (Insulin-like growth factor 1), suggesting the activation of the IGF-1 pathway, which is known to promote muscle hypertrophy. researchgate.netnih.govelsevierpure.com Additionally, HMPA has been shown to attenuate the expression of Atrogin-1 and MuRF-1, two key genes involved in muscle protein breakdown, in a model of muscle atrophy. nih.gov

The table below summarizes the effects of HMPA on gene expression related to myogenesis and muscle metabolism.

| Gene | Effect of HMPA Administration | Muscle Tissue | Implied Function |

| Myf5 | Upregulated (low-dose) nii.ac.jp | Gastrocnemius | Early myogenesis |

| Myh4 | Gene expression enhanced (low-dose); Protein expression increased (high-dose) researchgate.netnih.govelsevierpure.com | Soleus | Fast-twitch fiber formation |

| Igf1 | Gene expression enhanced (low-dose) researchgate.netnih.govelsevierpure.com | Soleus | Muscle hypertrophy |

| Atrogin-1 | Attenuated nih.gov | C2C12 myotubes | Reduced muscle atrophy |

| MuRF-1 | Attenuated nih.gov | C2C12 myotubes | Reduced muscle atrophy |

Neurobiological Effects in Non-Human Models (e.g., Nociception studies)

Currently, there is a lack of specific studies within the provided search results that investigate the neurobiological effects of this compound, particularly in the context of nociception.

Comparative Biological Activity with Parent Compounds and Metabolites (e.g., Ferulic Acid, Dihydroferulic Acid)

This compound is structurally related to ferulic acid and its metabolite, dihydroferulic acid (HMPA). nih.gov While direct comparative studies are not always available, the biological activities of these parent compounds provide valuable context.

Ferulic acid is known for its antioxidant properties. nih.gov Derivatives of ferulic acid have also been shown to possess free-radical scavenging activity and inhibit lipid peroxidation. researchgate.net In terms of anticancer activity, certain ferulic acid derivatives have demonstrated cytotoxicity against tumor cell lines. researchgate.net

Dihydroferulic acid (HMPA), a metabolite of ferulic acid, exhibits several biological effects, particularly concerning muscle health. nih.gov It has been shown to protect against muscle atrophy and influence muscle fiber composition by promoting a fast-twitch phenotype. researchgate.netnih.govnih.gov This is achieved through the regulation of key genes involved in myogenesis and muscle protein turnover. nii.ac.jpnih.gov

The table below provides a comparative overview of the biological activities of these related compounds.

| Compound | Key Biological Activities |

| Ferulic Acid | Antioxidant nih.gov, Anticancer (derivatives) researchgate.net |

| Dihydroferulic Acid (HMPA) | Anti-atrophic in muscle nih.gov, Promotes fast-twitch muscle fibers researchgate.netnih.gov, Regulates myogenic gene expression nii.ac.jp |

Structure Activity Relationship Sar Studies

Influence of Ester Chain Length on Bioactivity

The length of the acyl chain in phenolic esters is a critical determinant of their biological properties, often creating a complex relationship between lipophilicity and bioactivity. Increasing the chain length enhances the molecule's lipophilicity, which can improve its solubility in non-polar environments like cell membranes, but may also introduce steric hindrance or reduce its effectiveness in aqueous systems.

Research on vanillyl alcohol, a compound structurally similar to the parent alcohol of 4-hydroxy-3-methoxyphenyl acetate (B1210297), illustrates this principle. A study comparing butyric acid vanillyl ester (BAVE, a C4 ester) with caprylic acid vanillyl ester (CAVE, a C8 ester) found that while both compounds could scavenge free radicals, only CAVE exhibited significant antibacterial activity against food spoilage bacteria like Bacillus coagulans. nih.govnih.govresearchgate.net The longer C8 chain of CAVE was shown to increase the permeability of the bacterial membrane, an effect not observed with the shorter C4 chain of BAVE. nih.govnih.govresearchgate.net

However, the relationship is not always linear or consistent across different activities. In some cases, increasing the ester chain length can decrease antioxidant activity. For instance, vanillyl hexanoate (B1226103) (a C6 ester) was found to have lower radical scavenging activity than its parent, vanillyl alcohol, in certain antioxidant assays. researchgate.net Similarly, studies on resveratrol (B1683913) esters, another class of phenolic compounds, demonstrated that antioxidant efficacy was negatively associated with the acyl chain length; short-chain mono- and di-substituted derivatives, particularly acetates, showed higher antioxidant effects than longer-chain esters. mdpi.com This decrease in activity with longer chains can be attributed to increased steric hindrance, which retards the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge radicals. mdpi.com

Conversely, for other phenolic compounds like protocatechuic acid, the radical scavenging activity was observed to increase as the alkylated ester chain length increased from methyl to ethyl and then to propyl. researchgate.net This highlights that the effect of the ester chain length is highly dependent on the parent molecule and the specific biological endpoint being measured.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-Hydroxy-3-methoxyphenyl acetate (B1210297) focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule consists of a rigid planar benzene (B151609) ring substituted with hydroxyl, methoxy (B1213986), and acetate groups. While the ring itself is inflexible, the acetate group is linked by single bonds, allowing for rotation and giving the side chain considerable flexibility.

Conformational analysis aims to identify the most stable arrangement of these rotatable bonds, which corresponds to the molecule's lowest energy state. Computational studies on structurally related compounds, such as homovanillic acid and other guaiacol (B22219) derivatives, typically employ methods like Density Functional Theory (DFT) to determine conformational preferences. researchgate.net These analyses reveal that the molecule generally adopts a stable conformation where the acetate side chain extends away from the plane of the benzene ring. The development of molecular force fields, sometimes facilitated by resources like the Automated Topology Builder (ATB), enables molecular dynamics (MD) simulations. uq.edu.au These simulations can model the dynamic behavior of the molecule over time, providing a more complete picture of its conformational landscape and how it might change in different environments, such as in solution or when interacting with a biological target. uq.edu.au

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to the theoretical investigation of 4-Hydroxy-3-methoxyphenyl acetate. DFT is a widely used method that calculates the electronic structure of a molecule to determine its energy and other properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Transfer)

Once the geometry is optimized, DFT calculations are used to analyze the electronic properties of this compound. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most easily removed, indicating the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, reflecting the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. irjweb.comresearchgate.net

Analysis of related molecules shows that the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. researchgate.netuomphysics.net The LUMO is often distributed over the carbonyl group of the acetate moiety and the benzene ring. This distribution helps predict which parts of the molecule are likely to be involved in electron transfer processes. From these orbital energies, various global reactivity descriptors can be calculated, as shown in the table below.

Table 1: Calculated Global Reactivity Descriptors (Illustrative) Note: The following values are illustrative, based on typical DFT calculations for similar phenolic compounds, as specific published values for this compound are not available.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | "Escaping tendency" of electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps use color-coding to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, identifying likely sites for electrophilic and nucleophilic attack. researchgate.netuomphysics.net

Prediction of Spectroscopic Parameters

Computational methods are valuable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are often made using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated values, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can provide assignments for the peaks observed in experimental NMR spectra. np-mrd.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is based on predicted values from online databases and may vary based on the computational method and solvent model used. np-mrd.org

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Acetate Methyl (CH₃) | ~2.2 |

| Methoxy (OCH₃) | ~3.8 |

| Aromatic Protons | ~6.7 - 7.0 |

| Hydroxyl (OH) | Variable (depends on solvent/concentration) |

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows the positions and intensities of vibrational modes (e.g., C=O stretch, O-H bend, C-O stretch), which helps in assigning the bands in an experimental IR spectrum. materialsciencejournal.org Time-dependent DFT (TD-DFT) can also be used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. materialsciencejournal.org

Computational Bioactivity and ADME Prediction Models

Computational models are increasingly used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds, saving time and resources in the drug discovery process.

In silico docking studies can predict how this compound might bind to the active site of a specific protein or enzyme. For instance, studies on other guaiacol derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular disease. nih.gov These simulations calculate a binding energy or score, which suggests the strength of the interaction and helps identify key binding interactions, such as hydrogen bonds or hydrophobic contacts.

ADME properties can be predicted using various computational models. Quantitative Structure-Activity Relationship (QSAR) models and calculated physicochemical properties can provide estimates for a compound's behavior in the body. For example, the partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. The computed XLogP3 value for this compound is 0.6, suggesting it is a relatively hydrophilic molecule. nih.gov Other parameters like polar surface area (PSA), the number of hydrogen bond donors and acceptors, and adherence to empirical rules like Lipinski's Rule of Five can also be computationally estimated to assess its drug-likeness.

Table 3: Computationally Predicted ADME-related Properties Data sourced from PubChem. nih.gov

| Property | Computed Value | Significance |

|---|---|---|

| Molecular Weight | 182.17 g/mol | Influences absorption and diffusion |

| XLogP3 | 0.6 | Measures lipophilicity |

| Hydrogen Bond Donors | 1 | Ability to donate hydrogen bonds |

| Hydrogen Bond Acceptors | 4 | Ability to accept hydrogen bonds |

| Rotatable Bond Count | 3 | Molecular flexibility |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Predicts transport properties |

Applications in Research and Development

Use as Biochemical Substrates and Probes

4-Hydroxy-3-methoxyphenyl acetate (B1210297) serves as a valuable tool in enzymology. It is recognized as a substrate for certain enzymes, which allows researchers to study enzyme activity and kinetics.

Lipase (B570770) and β-glucosidase Activity: The compound can be utilized as an immobilized substrate for lipase reactions. biosynth.com Its enzyme activity is noted to be significantly influenced by temperature. biosynth.com Furthermore, it functions as a substrate for the enzyme β-glucosidase. biosynth.com This application is crucial for investigating the function of these enzymes, which play key roles in various biological processes.

The ability of this compound to act as a ligand for the selective binding of other molecules or metals in its long-chain form further broadens its utility as a biochemical probe. biosynth.com

Role in Flavor and Fragrance Research (as a component or related compound)

While 4-Hydroxy-3-methoxyphenyl acetate itself is not a primary focus in flavor and fragrance literature, closely related compounds, particularly esters of the homovanillic acid structure, are recognized for their sensory characteristics. The study of these related molecules provides insight into the potential contributions of the 4-hydroxy-3-methoxyphenyl moiety to aroma and taste profiles.

A key related compound is Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, also known as ethyl homovanillate. sigmaaldrich.comnih.gov This synthetic ingredient is used in the flavors and fragrances industry. sigmaaldrich.com

Flavor Profile: It is described as having musty and spicy organoleptic properties. sigmaaldrich.com At lower concentrations, it imparts a warm, tingling trigeminal sensation, while at higher levels, it produces a more intense, peppery bite on the tongue. perfumerflavorist.com It also carries woody and phenolic nuances reminiscent of toasted oak and hickory. perfumerflavorist.com

Regulatory Status: It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with FEMA number 4810. nih.gov

The table below summarizes the sensory profile of the related compound, ethyl homovanillate.

| Characteristic | Description | Source(s) |

| General Odor/Flavor | Musty, Spicy | sigmaaldrich.com |

| Low-Level Sensation | Warm, Tingling Bite | perfumerflavorist.com |

| High-Level Sensation | Intense, Peppery Bite | perfumerflavorist.com |

| Nuances | Woody, Phenolic (Toasted Oak, Hickory) | perfumerflavorist.com |

This data pertains to the related compound Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate.

Potential as a Building Block in Organic Synthesis

The structural framework of this compound, featuring a substituted phenolic ring, makes it and its derivatives valuable starting materials or "building blocks" in organic synthesis. Chemists utilize these scaffolds to construct more complex molecules with desired properties.

Several related compounds are commercially available and categorized specifically as organic building blocks. sigmaaldrich.com For instance, 4-Hydroxy-3-methoxyphenylacetone is sold for this purpose, highlighting the utility of the core structure in synthetic chemistry. sigmaaldrich.com Similarly, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid is classified as a building block for creating other non-heterocyclic compounds. tcichemicals.com The synthesis of complex anilide structures, which are analogs of antibiotics, has been achieved using related phenolic precursors, demonstrating the practical application of these types of molecules in constructing larger, functional compounds. researchgate.net

Research into Antioxidant and Preservative Functions in Food and Cosmetic Science

Phenolic compounds are widely researched for their antioxidant capabilities, which allow them to neutralize free radicals and protect against oxidative damage. This property is highly relevant for applications in food preservation and cosmetic formulations.

Research has focused on related compounds like 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, which is a metabolite of dietary polyphenols. nih.govcymitquimica.com

Antioxidant Activity: HMPA is noted for its high antioxidant activity. cymitquimica.com Studies have shown that HMPA exhibits superior antioxidant effects compared to its precursor, 4-hydroxy-3-methoxycinnamic acid (ferulic acid). nih.gov

Cosmetic Applications: The broader class of phenolic compounds, including chalcones derived from similar structural motifs, are investigated for their ability to stabilize UV-A sunscreens like dibenzoylmethane (B1670423) derivatives. google.com This photoprotective quality is a key function for preservatives in personal care compositions, preventing the degradation of active ingredients caused by UV radiation. google.com

Investigation as a Biomarker in Non-Human Systems

A biomarker is a measurable indicator of a biological state or condition. This compound and its related compounds are investigated as biomarkers due to their presence in various biological systems and their connection to metabolic processes.

The compound is naturally found in plants, bacteria, and animals. biosynth.com Its presence and concentration can signify specific biological or metabolic activities. For example, the related compound (4-Hydroxy-3-methoxyphenyl)acetate is produced by gut microbiota from the metabolism of hydroxycinnamic acids found in dietary sources like coffee, fruits, and vegetables. evitachem.com

Another related molecule, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, is a caffeine (B1668208) metabolite and is considered a very sensitive biomarker for the consumption of coffee. cymitquimica.com Its detection can indicate the metabolic processing of dietary polyphenols by gut microflora in various animal systems. nih.gov

Future Directions and Research Gaps

Unexplored Synthetic Routes and Green Chemistry Approaches

The pursuit of sustainable chemical manufacturing necessitates the development of novel and greener synthetic methodologies for 4-Hydroxy-3-methoxyphenyl acetate (B1210297). While traditional synthesis routes exist, future research should prioritize efficiency, reduced environmental impact, and the use of renewable resources.

Enzymatic and Biocatalytic Synthesis: A significant area for exploration is the use of enzymes and whole-cell biocatalysts for the synthesis of 4-Hydroxy-3-methoxyphenyl acetate and its derivatives. google.comresearchgate.net Biocatalysis offers high selectivity and operates under mild, environmentally friendly conditions. researchgate.net For instance, research into the enantioselective hydrolysis of related racemic esters using enzymes like lipases from Serratia marcescens or Candida cylindracea could be adapted to produce specific stereoisomers of this compound with high purity. google.comgoogleapis.com The use of yeast strains, such as Saccharomyces uvarum, for the asymmetric bioreduction of precursor ketones presents another promising avenue for producing chiral alcohols that can be converted to the target compound. researchgate.net

Flow Chemistry: The application of flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability. researchgate.netnih.gov A continuous-flow synthesis approach, potentially integrating chemo- and biocatalytic steps, could significantly shorten reaction times and improve yields for the production of this compound and its derivatives. researchgate.netnih.gov

Green Solvents and Catalysts: The replacement of hazardous organic solvents is a cornerstone of green chemistry. acs.orgwhiterose.ac.uk Research into the use of bio-based and sustainable solvents, such as gluconic acid aqueous solution (GAAS), could offer an effective and recyclable medium for reactions involving this compound precursors. Furthermore, exploring microwave-assisted synthesis, which can accelerate reaction rates and reduce energy consumption, presents another viable green chemistry approach. unair.ac.id

Deeper Mechanistic Elucidation of Biological Activities

While preliminary studies have hinted at the biological activities of this compound and structurally similar compounds, a comprehensive understanding of their mechanisms of action at the molecular level is largely unexplored.

Interaction with Receptors and Ion Channels: The structural similarity of this compound to known bioactive molecules suggests potential interactions with various biological targets. For example, derivatives of 4-hydroxy-3-methoxyphenyl acetamide (B32628) have been shown to act as agonists and antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and temperature sensation. nih.gov Future research should investigate whether this compound itself can modulate TRPV1 or other TRP channels.

Furthermore, the sedative and anxiolytic effects observed in related compounds may be mediated through interactions with the GABAA receptor. nih.govuece.brnih.gov Detailed electrophysiological and binding studies are needed to determine if this compound can bind to and modulate the function of GABAA receptors, and to identify the specific subunits involved. nih.govnih.gov

Enzyme Inhibition and Modulation: The potential for this compound and its derivatives to inhibit enzymes involved in metabolic or disease processes is another critical area for investigation. For instance, related succinimide (B58015) derivatives have shown inhibitory activity against α-glucosidase and α-amylase, suggesting a potential role in managing diabetes. researchgate.net Research should be directed towards screening this compound against a panel of relevant enzymes to uncover new therapeutic possibilities.

Development of Novel Analytical Techniques for Trace Analysis

The ability to detect and quantify trace amounts of this compound in various matrices is crucial for pharmacokinetic studies, environmental monitoring, and quality control. While standard techniques like HPLC and GC-MS are available, there is a need for more sensitive, rapid, and field-deployable analytical methods.

Electrochemical Sensors and Biosensors: Electrochemical methods offer a promising alternative to traditional chromatographic techniques due to their high sensitivity, low cost, and potential for miniaturization. nih.govnih.govresearchgate.net The development of electrochemical sensors based on modified glassy carbon electrodes, for example, has been successful for the detection of related phenolic compounds like 4-nitrophenol. iapchem.org Research should focus on designing selective electrodes for the direct electrochemical detection of this compound.

Furthermore, the development of biosensors utilizing enzymes that interact with this compound or its precursors could provide highly specific and sensitive detection platforms. nih.gov For instance, the allosteric activation of the reductase C1 subunit of 4-hydroxyphenylacetate (B1229458) 3-hydroxylase by related compounds suggests a potential mechanism for a biosensor-based assay. nih.gov

Interdisciplinary Research Integrating Materials Science and Chemical Biology

The convergence of materials science and chemical biology opens up new avenues for the application of this compound in functional materials and as a tool for probing biological systems.

Functionalized Polymers and Drug Delivery Systems: The phenolic and acetate moieties of this compound make it a suitable candidate for incorporation into polymers. Research could explore the synthesis of bio-based polymers where this compound is used as a monomer, potentially conferring unique properties to the resulting material. The development of hydrogels or nanoparticles functionalized with this compound could also be investigated for controlled release and targeted drug delivery applications.

Chemical Probes and Imaging Agents: By attaching fluorescent tags or other reporter molecules to this compound, it could be transformed into a chemical probe to visualize and study its interactions with biological targets in real-time. This would provide invaluable insights into its mechanism of action and cellular distribution, bridging the gap between its chemical properties and biological functions.

Q & A

Q. How should researchers address inconsistent cytotoxicity results for this compound across cell lines?

- Factors to Investigate :

- Cell Permeability : Differences in membrane transporters (e.g., P-glycoprotein) affect intracellular accumulation .

- Metabolic Activation : Some cell lines (e.g., HepG2) express enzymes that convert the compound into active/toxic metabolites .

- Protocol Adjustment : Standardize assays using isogenic cell lines and include metabolic inhibitors (e.g., ketoconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.